![molecular formula C26H30N2O4 B2518489 2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631889-52-6](/img/structure/B2518489.png)
2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" is a derivative of the chromeno[2,3-c]pyrrole class, which is a group of heterocyclic organic compounds. These compounds have been studied for their potential biological activities, including antitumor properties . The structure of the compound suggests that it may have interesting chemical and physical properties due to the presence of multiple functional groups, such as the dimethylaminoethyl side chain and the chromeno[2,3-c]pyrrole core.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones have been synthesized by heating methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes, which then undergo dehydration to form the desired compounds . This method provides a pathway to a wide range of derivatives, suggesting that the synthesis of the compound could potentially be achieved through a similar route.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray diffraction (XRD) analysis . This technique allows for the precise determination of the spatial arrangement of atoms within a molecule, which is crucial for understanding the compound's reactivity and interaction with biological targets. The presence of the dimethylaminoethyl group and the chromeno[2,3-c]pyrrole core in the compound of interest implies a complex molecular geometry that could be elucidated using XRD or similar structural analysis methods.
Chemical Reactions Analysis
Compounds with similar structures have been shown to participate in various chemical reactions. For example, methyl 2-benzoylamino-3-dimethylaminopropenoate, a compound with a dimethylamino group, reacts with different diketones to form fused pyranones . This indicates that the compound may also undergo reactions with diketones or other reagents to form new heterocyclic systems, potentially leading to the discovery of novel compounds with unique properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related studies. For instance, the amino-substituted derivatives of dibenz[de,h]isoquinoline-1,3-diones have shown a strong dependence of antitumor potency on the position of substitution, which suggests that the electronic and steric effects of substituents on the chromeno[2,3-c]pyrrole core significantly influence the compound's biological activity . Additionally, the presence of the dimethylaminoethyl group could affect the compound's solubility, boiling point, and stability, which are important factors in the development of pharmaceutical agents.
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activity
One study focused on the synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, revealing potent cytotoxic properties against various cancer cell lines. The derivatives were synthesized through reactions involving similar compounds and exhibited growth inhibitory properties with IC(50) values less than 10 nM against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Some compounds were tested in vivo against colon tumors in mice, showing curative effects at low doses (Deady et al., 2003).
Synthetic Routes and Derivatives
Another research outlined the synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and their analogs, highlighting a high-yield synthesis method. This method facilitated the creation of a wide range of derivatives, underscoring the compound's adaptability in synthesizing novel chemical entities (Vydzhak & Panchishyn, 2010).
Polyfunctional Fused Heterocyclic Compounds
Research into polyfunctional fused heterocyclic compounds via indene-1,3-diones showcases the compound's role in generating novel heterocyclic structures. These studies illustrate the chemical's potential in creating diverse molecular architectures, important for developing new materials and pharmaceuticals (Hassaneen et al., 2003).
Photochemical and Electron-Transfer Reactions
The compound has also been explored in the context of photochemical electron-transfer reactions, demonstrating its utility in photoinduced processes. These studies highlight its potential in photochemistry and materials science, particularly in the development of new photoluminescent materials and understanding of electron transfer mechanisms (Mattes & Farid, 1986).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[2-(dimethylamino)ethyl]-6,7-dimethyl-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4/c1-6-13-31-19-9-7-18(8-10-19)23-22-24(29)20-14-16(2)17(3)15-21(20)32-25(22)26(30)28(23)12-11-27(4)5/h7-10,14-15,23H,6,11-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOQGTRYVXFBKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCN(C)C)OC4=C(C3=O)C=C(C(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

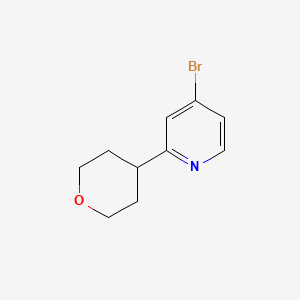
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide](/img/structure/B2518407.png)
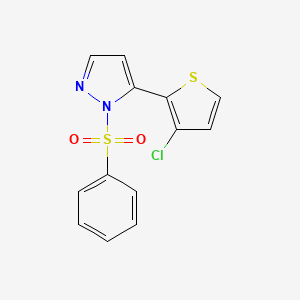
![N-[(1,2-dimethylindol-5-yl)methyl]pentanamide](/img/structure/B2518412.png)
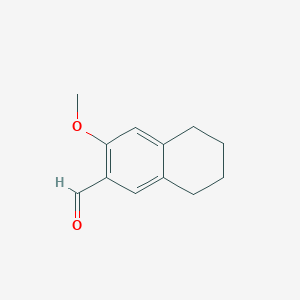
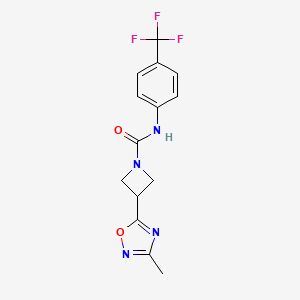
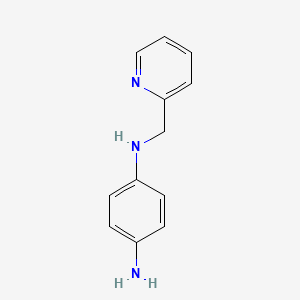
![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2S)-2-[(2R,3S,4R,5S,6S)-6-(acetyloxymethyl)-3,5-dihydroxy-4-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B2518416.png)
![1-(4-bromophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2518420.png)
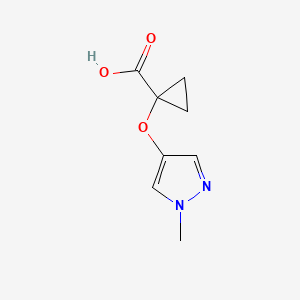
![N-(benzo[d][1,3]dioxol-5-yl)-2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2518423.png)
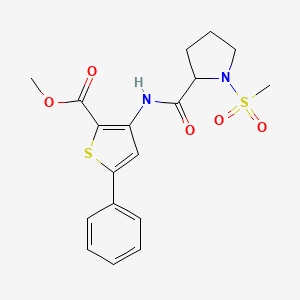
![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2518428.png)
![N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine](/img/structure/B2518429.png)